molecular formula C15H11NO2S B8420928 2-(2-Methoxyphenyl)-4H-1,3-benzothiazin-4-one

2-(2-Methoxyphenyl)-4H-1,3-benzothiazin-4-one

Cat. No.: B8420928
M. Wt: 269.3 g/mol
InChI Key: GFDBRDOQTUHGAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-4H-1,3-benzothiazin-4-one is a useful research compound. Its molecular formula is C15H11NO2S and its molecular weight is 269.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C15H11NO2S/c1-18-12-8-4-2-6-10(12)15-16-14(17)11-7-3-5-9-13(11)19-15/h2-9H,1H3

InChI Key

GFDBRDOQTUHGAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=O)C3=CC=CC=C3S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-{[2-(Methoxy)benzoyl]thio}benzoic acid (1.90 g, 3.5 mmol) was suspended in acetone (10 ml). While stirring under ice cooling, triethylamine (0.93 g, 9.2 mmol) and then ethyl chloroformate (0.99 g, 7.3 mmol) were dropwise added to the suspension. After stirring at the same temperature for an hour, an aqueous solution (10 ml) of sodium azide (0.64 g, 9.9 mmol) was dropwise added to the reaction mixture, followed by further stirring for an hour. The reaction mixture was diluted with water and the dilution was extracted with toluene (100 ml×2). The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and then filtered. The toluene solution was cooled to about −10° C. and tributylphosphine (1.60 g, 7.9 mmol) was dropwise added to the solution. After completion of the dropwise addition, the reaction temperature was reverted to room temperature and the mixture was heated under reflux for 15 minutes. The reaction solution was concentrated under reduced pressure and recrystallized from ethanol to give the title compound (0.99 g, 56%) as crystals.
Name
2-{[2-(Methoxy)benzoyl]thio}benzoic acid
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step Two
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1.6 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
56%

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